

Pteryxin: A Technical Guide to Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Pteryxin

Cat. No.: B3429313

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Abstract

Pteryxin is a naturally occurring dihydropyranocoumarin derivative found predominantly in plants of the Apiaceae family, such as *Peucedanum japonicum* and *Mutellina purpurea*.^{[1][2]} Possessing a unique angular-type khellactone coumarin structure, **Pteryxin** has emerged as a molecule of significant interest due to its diverse and potent biological activities. It functions as a multi-target inhibitor, modulating several key signaling pathways implicated in inflammation, oxidative stress, and cellular metabolism.^[1] This technical guide provides a comprehensive overview of **Pteryxin**'s chemical structure, physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation. It also visualizes its mechanisms of action on critical cellular signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential in conditions such as inflammatory diseases, osteoporosis, diabetes, and Alzheimer's disease.^[1]

Chemical Structure and Physicochemical Properties

Pteryxin, or (+)-**Pteryxin**, is chemically identified by the IUPAC name [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate.^[3] Its structure was elucidated and confirmed through various spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.^[4]

Chemical Identifiers

Property	Value	Reference
IUPAC Name	[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate	[3]
CAS Number	13161-76-6	[3]
Molecular Formula	C ₂₁ H ₂₂ O ₇	[3]
Synonyms	(+)-Pteryxin, Pterixin, Pteryxine	

Physicochemical Data

Property	Value	Reference
Molecular Weight	386.4 g/mol	[3]
Appearance	Crystalline solid / Powder	
Melting Point	81 °C	
Boiling Point	486.8 ± 45.0 °C (Predicted)	
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL	

Spectroscopic Data

While the structure of **Pteryxin** has been rigorously confirmed by NMR, IR, and MS, detailed spectral data such as specific chemical shifts (δ), coupling constants (J), IR absorption bands (cm^{-1}), and a full mass fragmentation pattern are not readily available in the reviewed public literature. The structural confirmation relies on the analysis of its hydrolysis products: (+)-cis- and (–)-trans-khellactone, as well as angelic and acetic acids.[4]

Biological Activity and Mechanism of Action

Pteryxin exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate multiple cellular signaling pathways. This pleiotropic effect makes it a promising

candidate for investigating complex multifactorial diseases.

Summary of Biological Activities

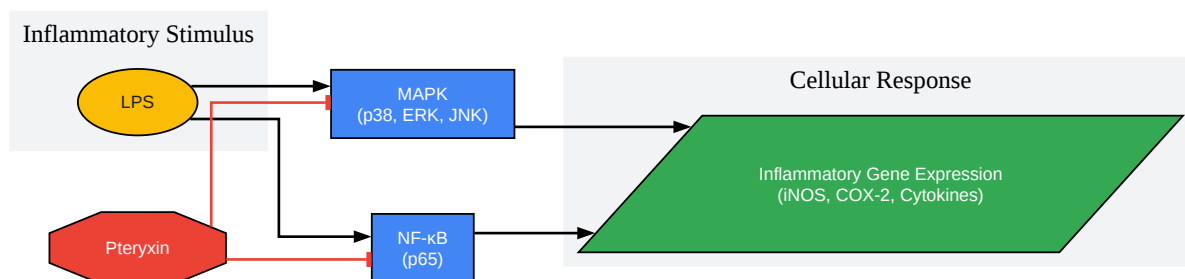
Activity	IC ₅₀ / Effective Concentration	Target / Cell Line	Reference
Butyrylcholinesterase (BChE) Inhibition	12.96 µg/mL	Equine Serum BChE	[1]
Anti-inflammatory (NO Production)	20 µM	LPS-induced mouse peritoneal macrophages	
Anti-platelet Aggregation	100 µg/mL (complete inhibition)	Collagen-induced rabbit platelets	
Anti-obesity (Triglyceride Reduction)	10-20 µg/mL	3T3-L1 adipocytes & HepG2 hepatocytes	

Key Signaling Pathways Modulated by Pteryxin

Pteryxin acts as a multi-target inhibitor, influencing several pro-inflammatory and cellular stress pathways. Concurrently, it activates protective antioxidant responses.

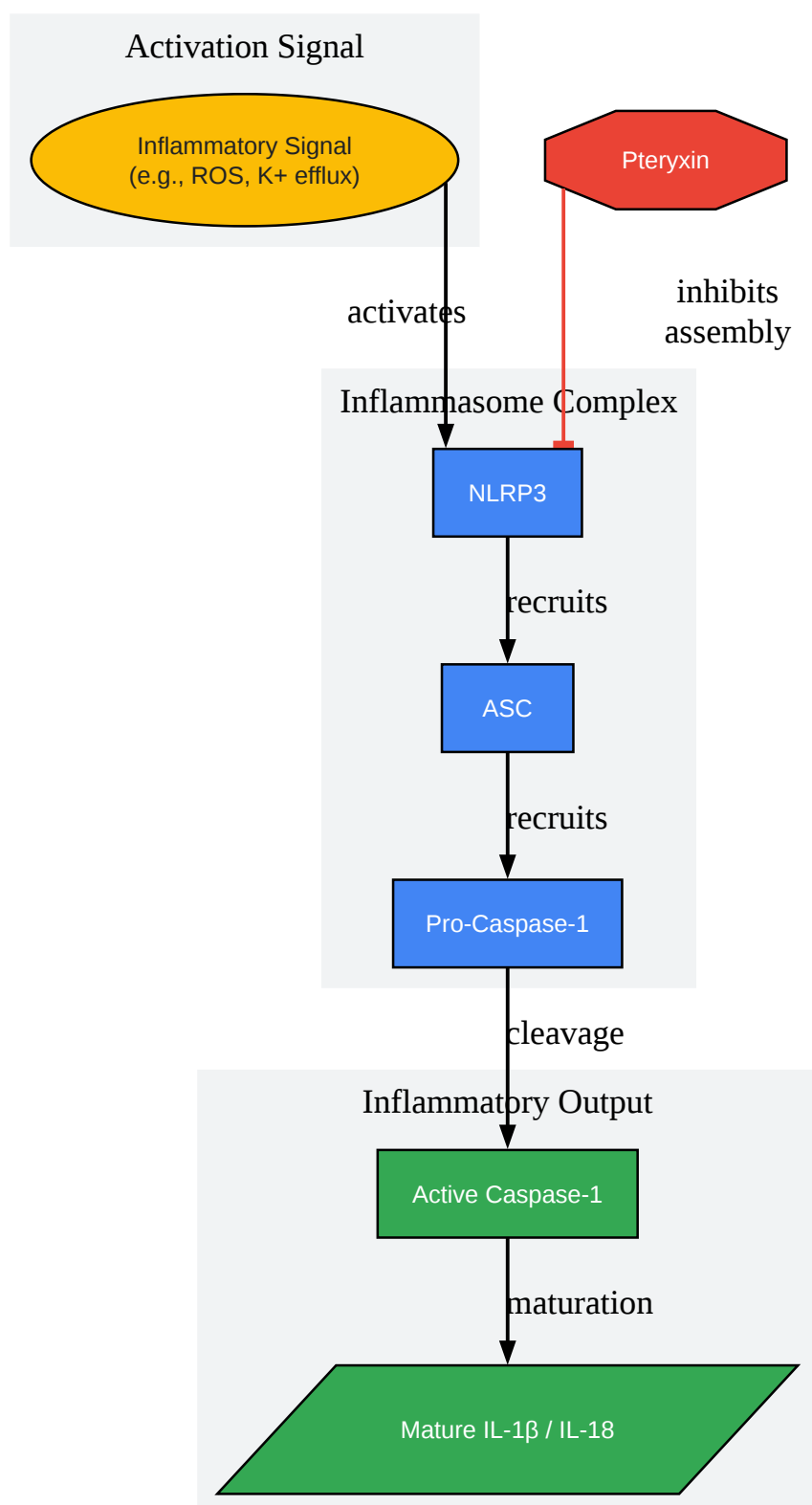
- **Inhibition of NF-κB and MAPK Pathways:** **Pteryxin** attenuates inflammatory responses by inhibiting the phosphorylation and subsequent activation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway (p38, ERK, JNK) and the Nuclear Factor-kappa B (NF-κB) pathway (p65).[1] This leads to a downstream reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.[1]
- **Inhibition of NLRP3 Inflammasome:** The compound directly inhibits the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the inflammatory response, thereby reducing the maturation and release of pro-inflammatory cytokines such as IL-1β.[1]
- **Activation of Nrf2/ARE Pathway:** **Pteryxin** promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[2] There, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of various cytoprotective and

antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL), which enhances cellular defense against oxidative stress.[2]



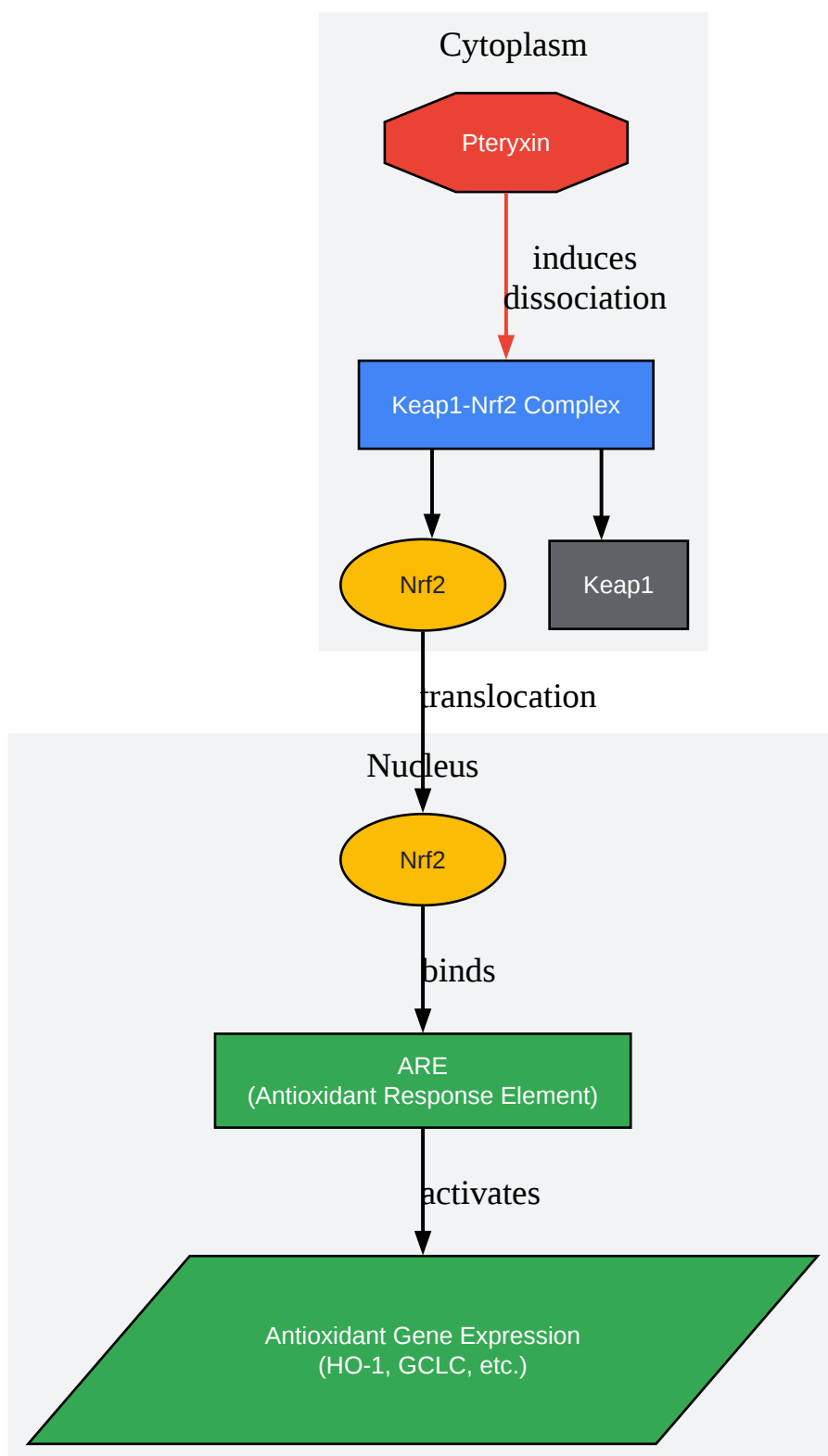
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Figure 1: **Pteryxin's** inhibition of NF-κB and MAPK pathways.



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Figure 2: **Pteryxin**'s inhibition of NLRP3 inflammasome activation.



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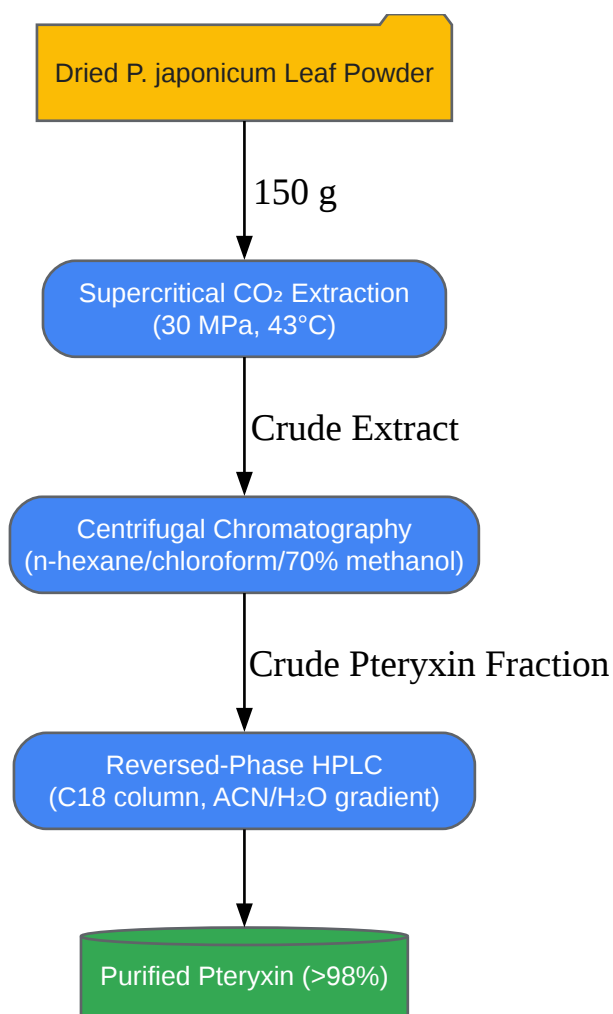
Figure 3: **Pteryxin**'s activation of the Nrf2/ARE signaling pathway.

Experimental Protocols

Isolation and Purification of Pteryxin

This protocol is adapted from methodologies for isolating **Pteryxin** from *Peucedanum japonicum* leaves.[2]

Workflow Diagram



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